molecular formula C24H22N4 B11250092 1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)

1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)

Cat. No.: B11250092
M. Wt: 366.5 g/mol
InChI Key: LHOKFDSSPCGZIY-UHFFFAOYSA-N
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Description

1-({4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

1-[[4-(benzimidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]benzimidazole

InChI

InChI=1S/C24H22N4/c1-17-11-20(14-28-16-26-22-8-4-6-10-24(22)28)18(2)12-19(17)13-27-15-25-21-7-3-5-9-23(21)27/h3-12,15-16H,13-14H2,1-2H3

InChI Key

LHOKFDSSPCGZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2C=NC3=CC=CC=C32)C)CN4C=NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 1-({4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-({4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.

Mechanism of Action

The mechanism of action of 1-({4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, inhibiting their activity and thereby exerting its effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

1-({4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-({4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)-1H-1,3-BENZODIAZOLE lies in its specific biological activity and potential for drug development.

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